molecular formula C18H25N3O4S B1397166 tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate CAS No. 519148-73-3

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Cat. No.: B1397166
CAS No.: 519148-73-3
M. Wt: 379.5 g/mol
InChI Key: AZTUCDDBRHLQSD-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound. The indole structure is a common component of many natural and synthetic products, including pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound likely includes an indole ring, a sulfonyl group, and a piperazine ring. The exact structure would need to be confirmed through methods such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Piperazine derivatives are known to participate in a variety of reactions, including cyclization and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .

Scientific Research Applications

Behavioral Pharmacology of Related Compounds

Research has investigated the behavioral pharmacology of related compounds, aiming to profile their potential in anxiolytic and antidepressant applications. Studies on selective 5-hydroxytryptamine (HT)1B antagonists, for example, have demonstrated their utility in the treatment of anxiety and affective disorders through various paradigms, suggesting potential broader applications of similar compounds in neuroscience and pharmacology (Hudzik et al., 2003).

Synthetic Phenolic Antioxidants

Another area of interest is the study of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butyl-based molecules. These compounds have been found in various environmental matrices and are linked to certain health effects. This research highlights the environmental occurrence, fate, and potential impacts of SPAs, suggesting the importance of understanding the broader environmental and health implications of chemical compounds including those similar to the target molecule (Liu & Mabury, 2020).

Catalysts in Synthesis

The catalytic applications of related compounds have been explored, particularly in the synthesis of methyl tert-butyl ether (MTBE), a significant gasoline additive. This research focuses on the search for new catalysts due to environmental concerns and stability issues with current catalysts. Heteropoly acids (HPA) are considered promising in this context, providing insights into the catalytic mechanisms and potential applications in industrial chemistry (Bielański et al., 2003).

Environmental Biodegradation

Studies on the biodegradation of methyl tert-butyl ether (MTBE) and its analogs have examined the processes and microbial pathways involved in the environmental breakdown of these compounds. This research is crucial for understanding the fate of such compounds in the environment and developing bioremediation strategies for contaminated sites (Fiorenza & Rifai, 2003).

Polymers and Materials Science

The application of polymer membranes in the separation and purification of fuel additives like MTBE has been reviewed, highlighting the efficiency of various polymer materials in the separation process. This area of research emphasizes the significance of materials science and engineering in addressing industrial challenges related to chemical processing and environmental sustainability (Pulyalina et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some indole and piperazine derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .

Properties

IUPAC Name

tert-butyl 5-(4-methylpiperazin-1-yl)sulfonylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-8-7-14-13-15(5-6-16(14)21)26(23,24)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTUCDDBRHLQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730039
Record name tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519148-73-3
Record name 1,1-Dimethylethyl 5-[(4-methyl-1-piperazinyl)sulfonyl]-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519148-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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